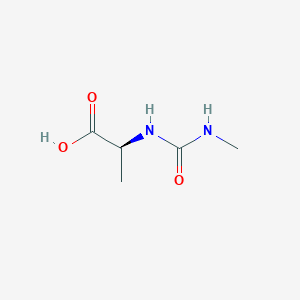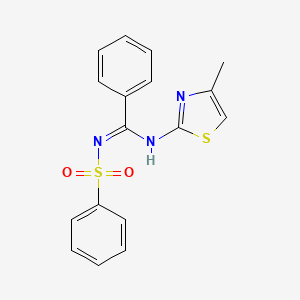![molecular formula C13H22ClNO B2416502 Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride CAS No. 1052406-62-8](/img/structure/B2416502.png)
Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride is a chemical compound with the molecular formula C13H22ClNO and a molecular weight of 243.78 . It is a derivative of ammonia in which one or more hydrogen atoms have been replaced by an alkyl or aryl group .
Molecular Structure Analysis
The molecular structure of Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride consists of a butyl group, an ethoxyphenyl group, and a methyl group attached to a central nitrogen atom . The presence of the nitrogen atom makes it an amine, a class of organic compounds .Wissenschaftliche Forschungsanwendungen
Biodegradation and Environmental Impact
Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride may have implications in the biodegradation and environmental fate of similar compounds. For instance, the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been studied, revealing the role of microorganisms in degrading ETBE aerobically as a carbon and energy source or via cometabolism using alkanes as growth substrates. This indicates that compounds with similar structures may have potential biodegradation pathways and environmental interactions, which could be relevant for Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride as well (Thornton et al., 2020).
Chemical Analysis and Biomonitoring
Another application area might be in the field of chemical analysis and biomonitoring, where methods to quantify carcinogens and their metabolites in biological matrices are critical. For example, the analysis of tobacco-related carcinogens and their metabolites in urine offers insights into the exposure and potential health impacts of various compounds. This suggests that similar analytical methods and biomonitoring approaches could be relevant for studying Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride and understanding its implications for health and the environment (Hecht, 2002).
Sorption and Environmental Behavior
The sorption behavior of chemicals like Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride in the environment can be critical for understanding their mobility and potential impact. The sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals has been reviewed, suggesting that similar studies for Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride could provide valuable insights into its environmental behavior and fate (Werner et al., 2012).
Degradation in Environmental and Industrial Contexts
The degradation of fuel oxygenates such as methyl tert-butyl ether (MTBE) in the subsurface is governed by their degradability under various redox conditions. Studies on the degradation of MTBE and tert-butyl alcohol (TBA) have highlighted the complex interplay of biodegradation pathways, emphasizing the importance of site-specific conditions. These findings could be relevant to the study of Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride, particularly in understanding its stability and degradation pathways in environmental and industrial contexts (Schmidt et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-3-5-10-14-11-12-8-6-7-9-13(12)15-4-2;/h6-9,14H,3-5,10-11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISIICKDDBVKQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CC=C1OCC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride](/img/structure/B2416423.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2416424.png)





![1,3-Dimethyl-7-(3-methylphenyl)-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2416433.png)



![N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide](/img/structure/B2416440.png)
